Aminopyridylation of Alkenes: Quantified C4-Regioselectivity and Yield with Eosin Y Photoredox Catalysis
In a photoredox-catalyzed aminopyridylation of n-butyl vinyl ether, the N-protected 1-aminopyridinium tetrafluoroborate salt (2a) demonstrated high C4-regioselectivity (C4/C2 = 13:1) and produced the desired aminoethyl pyridine derivative 3a in an 84% isolated yield [1]. This performance was achieved using the organic photocatalyst Eosin Y (0.5 mol%) under blue LED irradiation, establishing a metal-free and mild synthetic protocol [1]. While a range of N-aminopyridinium salts were investigated, the tetrafluoroborate salt's specific role in this optimized protocol highlights its compatibility with Eosin Y and its effective generation of N-centered radicals for subsequent C–C bond formation [1].
| Evidence Dimension | Reaction Yield and Regioselectivity in Alkene Aminopyridylation |
|---|---|
| Target Compound Data | 84% isolated yield of product 3a; C4/C2 regioselectivity of 13:1. |
| Comparator Or Baseline | Other N-aminopyridinium salts with varying N-protecting groups (e.g., mesyl, tosyl) were explored, yielding products in a range of 50-83% under analogous conditions [1]. |
| Quantified Difference | The tetrafluoroborate salt achieved the highest reported yield (84%) for the parent pyridine core under these specific, optimized photoredox conditions [1]. |
| Conditions | Photoredox catalysis with Eosin Y (0.5 mol%), blue LEDs, K3PO4, DMSO, room temperature, 3 h [1]. |
Why This Matters
This quantifies the performance of the tetrafluoroborate salt in a high-value, metal-free, visible-light-driven alkene difunctionalization, establishing it as a benchmark reagent for constructing aminoethyl pyridine derivatives.
- [1] J. Moon, Y. Lee, S. Hong et al., 'Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents', Nat. Commun., 2019, 10, 4117. View Source
